1-Hexadecyl-3-methylimidazolium tetrafluoroborate
Overview
Description
1-Hexadecyl-3-methylimidazolium tetrafluoroborate is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. It is composed of a 1-hexadecyl-3-methylimidazolium cation and a tetrafluoroborate anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .
Mechanism of Action
Target of Action
1-Hexadecyl-3-methylimidazolium Tetrafluoroborate is a type of ionic liquid, which is known to interact with various biological and chemical structures The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been confirmed that this compound can self-assemble into micellar and lamellar lyotropic liquid crystal phases in certain aprotic ionic liquids . This suggests that it may interact with its targets through a process of self-assembly, leading to changes in the structural organization of the target molecules .
Biochemical Pathways
The ability of this compound to form micellar and lamellar structures suggests that it may influence the organization and function of biological membranes .
Result of Action
Its ability to self-assemble into micellar and lamellar structures suggests that it may influence the structural organization of biological membranes, potentially affecting cellular function .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the formation of micellar and lamellar structures is likely to be dependent on the surrounding ionic environment . Additionally, the stability of this compound may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It has been confirmed that the cationic surfactant 1-hexadecyl-3-methylimidazolium bromide can self-assemble into micellar and lamellar lyotropic liquid crystal phases in the aprotic ionic liquid . This suggests that 1-Hexadecyl-3-methylimidazolium tetrafluoroborate may interact with enzymes, proteins, and other biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily .
Preparation Methods
The synthesis of 1-hexadecyl-3-methylimidazolium tetrafluoroborate typically involves a two-step process:
Synthesis of 1-hexadecyl-3-methylimidazolium bromide: This is achieved by reacting 1-methylimidazole with 1-bromohexadecane under reflux conditions.
Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Hexadecyl-3-methylimidazolium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions are less common for this compound due to its stable ionic nature.
Common reagents and conditions used in these reactions include strong acids or bases, and the reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Scientific Research Applications
1-Hexadecyl-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in the extraction and purification of biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in processes such as electroplating, lubrication, and as an anti-static agent.
Comparison with Similar Compounds
1-Hexadecyl-3-methylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:
- 1-ethyl-3-methylimidazolium tetrafluoroborate
- 1-butyl-3-methylimidazolium tetrafluoroborate
- 1-octyl-3-methylimidazolium tetrafluoroborate
These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, melting points, and phase behavior. The longer alkyl chain in this compound provides it with unique properties, such as higher hydrophobicity and the ability to form micellar and lamellar structures in solution .
Properties
IUPAC Name |
1-hexadecyl-3-methylimidazol-3-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3,4)5/h18-20H,3-17H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCIBNGOVJQXTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049254 | |
Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-64-4 | |
Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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